2-phenyl-N-propyl-2H-tetrazole-5-carboxamide is a synthetic compound classified within the tetrazole family, which is characterized by its five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are notable for their diverse biological activities and have applications in medicinal chemistry, particularly in drug development. The compound's molecular formula is , with a molecular weight of approximately 218.26 g/mol. It is recognized for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide typically involves several key steps:
These synthetic routes may be optimized for yield and purity through techniques like continuous flow reactors and advanced purification methods such as chromatography .
The molecular structure of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide features a tetrazole ring with a phenyl group and a propyl chain attached to it. The structural representation can be described as follows:
The compound's three-dimensional structure can be analyzed using computational chemistry methods to understand its conformational properties and interactions with biological targets .
The chemical reactivity of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide is influenced by its functional groups:
These reactions are significant in synthetic organic chemistry, particularly in developing new pharmaceuticals .
The mechanism of action for 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide involves its interaction with specific biological targets, such as enzymes or receptors:
The physical properties of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments, particularly in biological systems .
The applications of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide span several fields:
The tetrazole ring system, a five-membered heterocycle featuring four nitrogen atoms, has become indispensable in rational drug design. This non-classical bioisostere effectively replicates the steric and electronic properties of carboxylic acid groups while conferring superior metabolic stability and enhanced membrane permeability. The significance of the tetrazole scaffold stems from its high dipole moment (~5D), moderate acidity (pKa ~4.9), and capacity to form salt bridges with biological targets through its anionic form at physiological pH. These properties explain the widespread incorporation of tetrazoles into pharmaceuticals, with over 30 FDA-approved drugs containing this moiety, including angiotensin II receptor blockers like losartan and candesartan. The 2-phenyl-2H-tetrazole-5-carboxylic acid scaffold (C₈H₆N₄O₂) serves as a fundamental building block for more complex derivatives like 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide, enabling targeted interactions with diverse enzymes and receptors through strategic functionalization [1] [4].
Table 1: Representative Tetrazole-Carboxamide Derivatives with Pharmaceutical Relevance
Compound Name | Molecular Formula | Key Structural Features | Reported Activities |
---|---|---|---|
2-phenyl-N-propyl-2H-tetrazole-5-carboxamide* | C₁₁H₁₃N₅O | Phenyltetrazole + propylamide | Not fully characterized (prototype) |
2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | C₁₅H₁₀F₃N₅O₂ | Phenyltetrazole + ortho-trifluoromethoxyanilide | Antimicrobial, Anti-inflammatory |
N-(2-oxotetrahydrothiophen-3-yl)-2-phenyl-2H-tetrazole-5-carboxamide | C₁₂H₁₁N₅O₂S | Tetrazole + thiophenone carboxamide | Undisclosed (structural novelty) |
N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide | C₂₁H₂₂N₆O₂ | Tetrazole-biphenyl hybrid + cyclopropylamide | Undisclosed (complex pharmacophore) |
N-(4-(4-methyl-5-oxotetrazol-1-yl)phenyl)-4-propylthiadiazole-5-carboxamide | C₁₄H₁₅N₇O₂S | Oxotetrazole + thiadiazole carboxamide | Potential enzyme inhibition |
The strategic replacement of carboxylic acids with tetrazole rings represents a cornerstone of modern medicinal chemistry, driven by the need to optimize pharmacokinetic profiles while retaining biological activity. This bioisosteric approach is exemplified by comparing 2-phenyl-2H-tetrazole-5-carboxylic acid (C₈H₆N₄O₂, MW 190.16 g/mol) with its carboxamide derivatives. The carboxylic acid analogue exhibits limitations including high crystallinity (impacting formulation) and susceptibility to phase II metabolism (glucuronidation). Crucially, conversion to carboxamides like 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide introduces hydrogen-bonding capabilities without ionization dependency, enhancing blood-brain barrier penetration and target engagement in hydrophobic binding pockets [1] [4].
The propyl chain in 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide represents a calculated balance between lipophilicity and steric tolerance. Compared to its carboxylic acid precursor (LogP ~1.2), the N-propyl carboxamide analogue exhibits increased lipophilicity (estimated LogP ~2.4), facilitating passive diffusion while avoiding excessive hydrophobicity that could impair aqueous solubility. This modification also eliminates the carboxylic acid’s pH-dependent ionization, ensuring consistent membrane permeability across physiological compartments. Structural analyses reveal that the planar tetrazole ring and amide carbonyl enable dual hydrogen-bonding interactions with biological targets, mimicking peptide bonds more effectively than carboxylic acids [4].
Table 2: Comparative Analysis of Tetrazole Carboxylic Acid vs. Carboxamide Bioisosteres
Property | 2-Phenyl-2H-tetrazole-5-carboxylic acid | 2H-Tetrazole-5-carboxamide | 2-Phenyl-N-propyl-2H-tetrazole-5-carboxamide |
---|---|---|---|
Molecular Formula | C₈H₆N₄O₂ | C₂H₃N₅O | C₁₁H₁₃N₅O |
Molecular Weight | 190.16 g/mol | 113.08 g/mol | 231.26 g/mol |
Key Functional Group | Tetrazole-COOH | Tetrazole-CONH₂ | Tetrazole-CONHCH₂CH₂CH₃ |
Hydrogen Bond Capacity | Donor: 1; Acceptor: 4 | Donor: 2; Acceptor: 4 | Donor: 2; Acceptor: 4 |
Lipophilicity (Estimated) | LogP ~1.2 | LogP ~0.5 | LogP ~2.4 |
Metabolic Vulnerability | Glucuronidation (High) | Hydrolysis (Moderate) | Hydrolysis (Primary Pathway) |
The development of tetrazole-carboxamide hybrids traces a compelling trajectory through medicinal chemistry history. Initial exploration focused on simple 2H-tetrazole-5-carboxamide scaffolds (C₂H₃N₅O) in the 1970s as stable peptide bond mimics. The 1980s witnessed strategic N1-substitution with aryl groups, yielding 2-aryl-2H-tetrazole-5-carboxylic acids that demonstrated enhanced binding to hydrophobic enzyme pockets. This era established the critical structure-activity relationship (SAR) that N1-aryl substitution significantly boosts potency compared to unsubstituted tetrazoles. The subsequent introduction of carboxamide functionalities at C5, replacing carboxylic acids, marked a pivotal innovation in the 1990s to overcome pharmacokinetic limitations [4].
The evolution accelerated with sophisticated hybrid pharmacophores exemplified by acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors like N-[2,6-di(isopropyl)phenyl]-2-(2-dodecyltetrazol-5-yl)acetamide. These molecules demonstrated the therapeutic viability of combining tetrazole cores with carboxamide linkers and hydrophobic substituents. Modern derivatives such as 2-phenyl-N-(2-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (C₁₅H₁₀F₃N₅O₂) illustrate advanced design principles: incorporation of electron-withdrawing groups (trifluoromethoxy) ortho to the amide nitrogen enhances metabolic stability and modulates amide conformation through steric effects. This progression culminated in targeted hybrids like N-cyclopropyl-2-(4-(2-phenylbutanamido)phenyl)-2H-tetrazole-5-carboxamide (C₂₁H₂₂N₆O₂), where the tetrazole-carboxamide serves as a conformational constraint element within complex multi-pharmacophore architectures [2] [6] [7].
The emergence of 2-phenyl-N-propyl-2H-tetrazole-5-carboxamide represents a strategic simplification within this chemical lineage. By replacing elaborate aniline substituents (e.g., 2-trifluoromethoxyphenyl) with a compact propyl group, this derivative prioritizes metabolic stability and synthetic accessibility while retaining core hydrogen-bonding functionality. This design philosophy aligns with contemporary "molecular editing" approaches in lead optimization, where minor structural modifications yield significant property improvements. The compound's relatively low molecular weight (231.26 g/mol) and absence of complex aromatic systems potentially confer advantages in ligand efficiency and safety profiles compared to earlier generations [2] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9